[trans-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol
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Overview
Description
[trans-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol is a chemical compound with a unique structure that includes a hexahydro-pyrrolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [trans-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a suitable precursor using sodium borohydride in methanol . The reaction conditions must be carefully controlled to ensure the correct stereochemistry and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
[trans-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under appropriate conditions.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce more saturated alcohols or hydrocarbons.
Scientific Research Applications
[trans-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [trans-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine
- 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols
Uniqueness
What sets [trans-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol apart from similar compounds is its specific ring structure and the presence of the hydroxyl group, which confer unique reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
[(8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol |
InChI |
InChI=1S/C8H15NO/c10-6-8-4-3-7-2-1-5-9(7)8/h7-8,10H,1-6H2/t7-,8?/m0/s1 |
InChI Key |
QDMDCGZXSSNONP-JAMMHHFISA-N |
Isomeric SMILES |
C1C[C@H]2CCC(N2C1)CO |
Canonical SMILES |
C1CC2CCC(N2C1)CO |
Origin of Product |
United States |
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